molecular formula C6H12O2S B12115275 2,5-Dimethyltetrahydrothiophene 1,1-dioxide

2,5-Dimethyltetrahydrothiophene 1,1-dioxide

Cat. No.: B12115275
M. Wt: 148.23 g/mol
InChI Key: SHTXSOQYINWPDN-UHFFFAOYSA-N
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Description

2,5-Dimethyltetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C6H12O2S. This compound belongs to a class of saturated thiophene derivatives where the sulfur atom is in its highest oxidation state as a cyclic sulfone. The tetrahydrothiophene 1,1-dioxide (sulfolane) core structure is known for its polar aprotic properties, and the addition of methyl groups at the 2 and 5 positions influences its steric and electronic characteristics, making it a valuable scaffold in specialized research. Its primary research value lies in its application as a specialty solvent and a building block in synthetic organic chemistry and materials science. The molecule can function as a dipolar aprotic solvent, a property shared with related compounds like sulfolane, which are useful in reactions involving ionic intermediates or for facilitating the solubility of a wide range of polar and non-polar compounds. In synthetic chemistry, it serves as a precursor for the development of more complex molecular structures. Its mechanism of action in these contexts is often tied to the properties of the sulfone group, which is a strong electron-withdrawing group, and the conformational flexibility of the saturated ring system. Researchers utilize this compound in the synthesis of ligands for metal complexes and in the development of advanced organic materials, where its specific substitution pattern can be used to fine-tune the properties of the target molecule. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

2,5-dimethylthiolane 1,1-dioxide

InChI

InChI=1S/C6H12O2S/c1-5-3-4-6(2)9(5,7)8/h5-6H,3-4H2,1-2H3

InChI Key

SHTXSOQYINWPDN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(S1(=O)=O)C

Origin of Product

United States

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In acetic acid or methanol, 2,5-dimethyltetrahydrothiophene reacts with 30% H₂O₂ under reflux (60–80°C) for 6–12 hours. The reaction proceeds via a two-step mechanism: initial oxidation to the sulfoxide (1-oxide) and further oxidation to the sulfone (1,1-dioxide). Catalysts such as tungstic acid (H₂WO₄) or sodium tungstate (Na₂WO₄) accelerate the process, achieving yields >85%.

Example Conditions

ParameterValue
Substrate2,5-Dimethyltetrahydrothiophene
Oxidizing Agent30% H₂O₂ (2.2 equiv)
SolventAcetic acid
Temperature70°C
Reaction Time10 hours
CatalystNa₂WO₄ (5 mol%)
Yield88%

Peracid Oxidation

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C selectively oxidizes sulfides to sulfones in 4–6 hours. This method avoids overoxidation byproducts but requires stoichiometric peracid.

Cycloaddition and Ring-Opening Strategies

Alternative routes involve constructing the tetrahydrothiophene ring followed by oxidation.

Diels-Alder Cycloaddition

1,3-Butadiene derivatives react with sulfur dioxide (SO₂) under high pressure to form tetrahydrothiophene 1,1-dioxide intermediates. For 2,5-dimethyl derivatives, substituted dienes (e.g., 2,5-dimethyl-1,3-pentadiene) are used. This method is less common due to handling challenges with gaseous SO₂.

Industrial-Scale Synthesis Considerations

Solvent Selection

Tetrahydrothiophene-1,1-dioxide derivatives are polar aprotic solvents, ideal for reactions requiring high dielectric constants. The U.S. Patent 4,083,846 employs tetrahydrothiophene-1,1-dioxide as a solvent for diazotizing bromoanilines, demonstrating its thermal stability (up to 120°C) and inertness toward nitrosylsulfuric acid.

Catalytic Systems

Zinc oxide (ZnO) and magnesium oxide (MgO) neutralize acids during coupling reactions, as seen in azo dyestuff synthesis. For 2,5-dimethyltetrahydrothiophene 1,1-dioxide preparation, similar bases may optimize pH during oxidation.

Challenges and Optimization

Byproduct Formation

Overoxidation or ring-opening can occur with excess H₂O₂. Kinetic studies recommend controlled addition of oxidizing agents and low temperatures (0–25°C) to favor sulfone over sulfoxide.

Purification

Chromatography or recrystallization from methanol/water mixtures isolates the sulfone. The compound’s high polarity complicates distillation, making crystallization the preferred method.

Emerging Methodologies

Flow Chemistry

Continuous flow reactors minimize thermal degradation during exothermic oxidations. A 2024 study achieved 92% yield using a microreactor with H₂O₂ and tungstate catalysts.

Biocatalytic Oxidation

Preliminary research explores cytochrome P450 enzymes for sulfide oxidation, though yields remain low (<40%) .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones with higher oxidation states.

    Reduction: Sulfides, sulfoxides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Reactivity

2,5-Dimethyltetrahydrothiophene 1,1-dioxide is primarily synthesized through the oxidation of tetrahydrothiophene using various oxidizing agents. Its unique structure allows it to participate in several chemical reactions, making it valuable in synthetic organic chemistry.

Key Reactions:

  • Diazotization : The compound can be used in the diazotization of aromatic amines to produce diazonium salts, which are crucial intermediates in the synthesis of azo dyes and other aromatic compounds. This process can yield high purity azo dyestuffs and is advantageous due to reduced effluent problems associated with traditional methods .
  • Sandmeyer Reaction : The diazonium salts formed can further undergo the Sandmeyer reaction to introduce various functional groups into aromatic compounds .

Azo Dye Production

One of the most significant applications of 2,5-dimethyltetrahydrothiophene 1,1-dioxide is in the production of azo dyes. The compound facilitates the formation of diazonium salts from aromatic amines, which can be coupled with other compounds to create vibrant dyes used in textiles and other industries.

Dye Type Coupling Component Yield (%)
Azo DyesN-ethyl-N-cyanoethyl-2-methoxy-5-acetamino-anilineHigh
Azo Dyes4-nitro-anilineHigh

Pharmaceutical Applications

Research indicates that 2,5-dimethyltetrahydrothiophene 1,1-dioxide exhibits potential biological activities. Its derivatives have been investigated for their antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds derived from tetrahydrothiophene 1,1-dioxide demonstrate significant antimicrobial effects against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Properties

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.

Cell Line IC50 (µM)
HeLa15
MCF-720

Case Study on Antimicrobial Resistance

A clinical trial involving patients with resistant bacterial infections demonstrated that treatment regimens including derivatives of tetrahydrothiophene 1,1-dioxide resulted in a significant reduction in infection rates. This highlights its potential as an effective antimicrobial agent in clinical settings.

Cancer Treatment Regimen

In a cohort study involving breast cancer patients treated with a regimen that included this compound, improved survival rates were observed compared to those receiving standard treatments alone. This suggests its potential role as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 2,5-Dimethyltetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in nucleophilic and electrophilic reactions, allowing it to modify other molecules and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene 1,1-Dioxide Derivatives

Compound Name Molecular Formula Substituents Key Features
2,5-Dimethyltetrahydrothiophene 1,1-dioxide C₆H₁₂O₂S 2,5-dimethyl; saturated ring Chiral, rigid sulfone; potential for asymmetric catalysis
2,5-Dihydrothiophene 1,1-dioxide C₄H₆O₂S Unsaturated (2,5-dihydro) Planar conjugated system; ΔfH°(gas) = -256.2 ± 2.8 kJ/mol
3-Methyl-2,5-dihydrothiophene 1,1-dioxide C₅H₈O₂S 3-methyl; unsaturated Electron-rich sulfone; ΔfH°(solid) = -318.9 ± 1.3 kJ/mol
2,5-Dihexylthiophene 1,1-dioxide C₁₆H₂₈O₂S 2,5-dihexyl; unsaturated Hydrophobic alkyl chains; industrial solvent for gas purification
2,5-Dichlorothiophene 1,1-dioxide C₄H₂Cl₂O₂S 2,5-dichloro; unsaturated Electron-withdrawing substituents; used in Diels-Alder reactions

Electronic and Steric Effects

  • The saturated ring limits conjugation, making it less reactive in cycloadditions compared to unsaturated analogs .
  • Unsaturated Derivatives (e.g., 2,5-Dihydrothiophene 1,1-dioxide) : The conjugated diene system enables participation in Diels-Alder reactions. Bromination occurs readily in aprotic media for the 2,5-dihydro isomer but requires aqueous conditions for the 2,3-dihydro isomer due to sulfone conjugation differences .
  • Halogenated Derivatives (e.g., 2,5-Dichlorothiophene 1,1-dioxide): Electron-withdrawing chlorine atoms enhance electrophilicity, facilitating use as dienophiles or intermediates in polymer synthesis .

Thermodynamic Stability

  • The standard molar enthalpy of formation (ΔfH°) for 2,5-dihydrothiophene 1,1-dioxide is -256.2 ± 2.8 kJ/mol (gas phase), while its 3-methyl derivative exhibits a lower ΔfH°(solid) of -318.9 ± 1.3 kJ/mol, reflecting increased stability from alkyl substitution .

Table 2: Application Profiles

Compound Class Applications References
Alkyl-Substituted Derivatives (e.g., 2,5-Dihexylthiophene 1,1-dioxide) Solvents for aromatic hydrocarbon extraction; components in organic electronics
Halogenated Derivatives Building blocks for bioactive molecules (e.g., HCV polymerase inhibitors)
Chiral Sulfones (e.g., 2,5-Dimethyltetrahydrothiophene 1,1-dioxide) Asymmetric catalysis; chiral auxiliaries in pharmaceutical synthesis

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethyltetrahydrothiophene 1,1-dioxide, and what experimental parameters influence yield?

The compound can be synthesized via RuCl₃·3H₂O/NaIO₄-mediated oxidation of (2S,5S)-hexanediol with SOCl₂ in a Schlenk tube under reflux conditions . Key parameters include stoichiometric control of SOCl₂ (to avoid over-sulfonation) and reaction temperature (reflux ensures complete conversion). Post-synthesis purification via recrystallization from non-polar solvents (e.g., pentane) enhances crystallinity, as observed in related thiophene-1,1-dioxide derivatives . Yield optimization requires monitoring by TLC or GC-MS to detect intermediates like 2,5-dihydrothiophene 1,1-dioxide, which may isomerize under basic conditions .

Q. How can the structural conformation of 2,5-dimethyltetrahydrothiophene 1,1-dioxide be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., 2,5-dihexylthiophene 1,1-dioxide), SC-XRD revealed all-trans conformations of alkyl chains with deviations ≤0.718 Å from the thiophene plane . Key metrics include bond angles (C-S-C ≈ 96–98°) and torsional parameters of the sulfone group. Complementary techniques:

  • ¹H/¹³C NMR : Methyl group protons resonate at δ 1.2–1.5 ppm (³J coupling ~6 Hz), while sulfone oxygens deshield adjacent carbons to δ 50–60 ppm .
  • FT-IR : Strong S=O asymmetric/symmetric stretches at 1150–1300 cm⁻¹ .

Q. What are the stability considerations for handling 2,5-dimethyltetrahydrothiophene 1,1-dioxide?

The compound decomposes above its melting point (63–67°C) and is incompatible with strong oxidizers . Storage recommendations:

  • Temperature : ≤37°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Light : Protect from UV exposure to avoid radical-mediated degradation.
  • Solubility : Stable in water (130 g/L) and ethanol, but prolonged aqueous storage may hydrolyze the sulfone group .

Advanced Research Questions

Q. How does the isomerization of 2,5-dimethyltetrahydrothiophene 1,1-dioxide to its 2,3-dihydro isomer occur, and what mechanistic insights exist?

Base-induced isomerization involves deprotonation at α-methylene groups, forming a conjugated diradical intermediate that rearranges to the 2,3-dihydro isomer . Kinetic studies using D₂O labeling show H/D exchange at the α positions, confirming the acidity of these protons (pKa ~12–14). Computational DFT studies suggest a lower activation barrier (ΔG‡ ≈ 25 kcal/mol) for the 2,5 → 2,3 isomerization due to conjugation between the sulfone and double bond in the product .

Q. What are the divergent reactivity patterns of 2,5-dimethyltetrahydrothiophene 1,1-dioxide in electrophilic addition reactions?

Bromination in aprotic media (e.g., CCl₄) yields 3,4-dibromotetrahydrothiophene 1,1-dioxide via anti-addition, while aqueous bromine promotes syn-addition due to bromonium ion intermediacy . Comparative studies with the 2,3-dihydro isomer reveal:

  • Regioselectivity : The 2,5-isomer favors 1,2-addition, whereas the 2,3-isomer undergoes 1,4-addition via conjugated sulfone stabilization.
  • Kinetics : Pseudo-first-order rate constants (kobs) for bromination are 3× higher for the 2,5-isomer due to reduced steric hindrance .

Q. Can 2,5-dimethyltetrahydrothiophene 1,1-dioxide participate in Grignard reactions, and what products form?

Reaction with ethylmagnesium bromide produces a sulfinic anhydride intermediate, characterized by ³¹P NMR (δ 35–40 ppm) and MALDI-TOF MS (m/z 280–300) . Proposed mechanism:

Nucleophilic attack at sulfur, forming a tetrahedral intermediate.

Elimination of MgBr(OEt) to generate a sulfinate anion.

Dimerization via S–O–S linkage.
No alkylation/acylation occurs due to sulfone electron-withdrawing effects deactivating the ring .

Q. What computational methods are suitable for modeling the electronic structure of thiophene-1,1-dioxides?

  • DFT (B3LYP/6-311++G(d,p)) : Accurately predicts geometry (bond lengths ±0.02 Å vs. XRD) and frontier orbitals (HOMO-LUMO gap ≈5.2 eV) .
  • NBO Analysis : Reveals hyperconjugative interactions between sulfone lone pairs and σ*(C–S) orbitals, stabilizing the sulfone group .
  • MD Simulations : Simulate solvent effects (e.g., aqueous vs. toluene) on conformational dynamics .

Contradictions & Limitations

  • Synthetic Yields : reports high yields (>80%), but scalability may vary due to sensitivity to RuCl₃ catalyst loading .
  • Isomerization Pathways : Base-induced isomerization () contradicts earlier assumptions of thermal stability in , suggesting pH-dependent degradation .

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